N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group and a thiophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 3-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in inflammatory processes. The methoxyphenyl and thiophenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-methoxyphenyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-5-2-4-10(8-11)14-13(15)9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHGLDCSPBSES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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